Cerium tribenzoate

Description

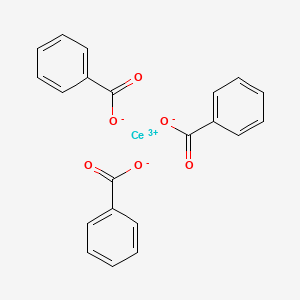

Cerium tribenzoate (Ce(C₆H₅COO)₃) is a cerium(III) coordination compound where three benzoate ligands bind to a central Ce³⁺ ion. Cerium(III) compounds generally exhibit moderate solubility in polar solvents, with solubility influenced by ligand type and counterion interactions.

Properties

IUPAC Name |

cerium(3+);tribenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H6O2.Ce/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMMEGGCDPHSTO-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15CeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201954 | |

| Record name | Cerium tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-04-2 | |

| Record name | Cerous benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM1NP5WBGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium tribenzoate can be synthesized through a reaction between cerium salts (such as cerium chloride or cerium nitrate) and benzoic acid. The reaction typically involves dissolving cerium salts in water or an organic solvent, followed by the addition of benzoic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: Cerium tribenzoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cerium dioxide and benzoic acid.

Reduction: Under certain conditions, this compound can be reduced to cerium(III) compounds.

Substitution: The benzoate ligands in this compound can be substituted with other ligands, such as acetate or nitrate, through ligand exchange reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions typically involve the use of excess ligands and mild heating.

Major Products:

Oxidation: Cerium dioxide and benzoic acid.

Reduction: Cerium(III) compounds.

Substitution: Cerium compounds with different ligands, such as cerium acetate or cerium nitrate.

Scientific Research Applications

Applications in Catalysis

Cerium tribenzoate has gained attention as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates. Its role in catalysis is particularly noteworthy in:

- Photocatalytic reactions: this compound complexes have been identified as viable intermediates in metallaphotoredox catalysis, facilitating selective C(sp³)–C(sp²) cross-couplings under mild conditions .

- Organic synthesis: The compound's unique structure allows for its use in organic transformations, where it acts as a chelating agent to enhance reactivity and selectivity.

Biomedical Applications

The potential biomedical applications of this compound are emerging, particularly due to its interactions with biological molecules:

- Antimicrobial properties: Studies suggest that cerium compounds can exhibit bacteriostatic effects against various bacterial strains, making them candidates for wound healing applications .

- Drug delivery systems: The stability and reactivity of this compound may enable its use in formulating drug delivery systems that target specific tissues or cells.

Materials Science Applications

This compound's unique properties lend themselves to several applications in materials science:

- Light upconversion: The ability of this compound to upconvert light has implications for solar cell technology and bioimaging applications.

- Anti-counterfeiting technologies: Its photonic properties can be exploited for developing secure materials that are difficult to replicate.

Case Studies

Several studies have highlighted the practical applications of this compound:

- A study demonstrated that this compound could effectively facilitate photocatalytic reactions, significantly improving reaction yields compared to traditional catalysts .

- Another investigation into its antimicrobial properties revealed that formulations containing cerium compounds could reduce bacterial colonization on wound models, indicating potential for clinical applications in burn management .

Mechanism of Action

Cerium tribenzoate can be compared with other cerium compounds, such as cerium nitrate and cerium oxide. While all these compounds contain cerium, they differ in their chemical properties and applications:

Cerium Nitrate: Primarily used in wound treatment and as an antimicrobial agent.

Cerium Oxide: Widely used in catalysis, fuel cells, and as an antioxidant in biomedical applications.

Comparison with Similar Compounds

Comparison with Similar Cerium Compounds

Solubility Properties

Cerium tribenzoate’s solubility is expected to align with trends observed in other Ce(III) compounds. Based on solubility constants (Table 1), Ce(III) nitrate (Ce(NO₃)₃) and chloride (CeCl₃) are highly soluble in water, while Ce(III) phosphate (CePO₄) and hydroxide (Ce(OH)₃) are nearly insoluble. Benzoate ligands, being bulkier and less polar than nitrate or chloride, likely reduce solubility compared to these species but exceed the insolubility of phosphate or hydroxide forms.

Table 1: Solubility of Select Ce(III) Compounds

| Compound | Solubility (g/100 mL, H₂O) | Key Ligand Properties |

|---|---|---|

| Cerium(III) nitrate | >50 (highly soluble) | Small, polar nitrate ligands |

| Cerium(III) chloride | ~45 (highly soluble) | Small, ionic chloride |

| Cerium(III) benzoate* | ~0.1–1 (moderate) | Bulky, aromatic carboxylate |

| Cerium(III) phosphate | <0.01 (insoluble) | Hard phosphate ligand |

*Estimated based on ligand behavior .

Chemical Stability and Reactivity

Ce(III) compounds are generally stable in acidic conditions but hydrolyze in basic media to form hydroxides. Tribenzoate’s stability may exceed that of Ce(III) nitrate or chloride due to stronger Ce–O bonds in carboxylates. However, it is less stable than cerium carbonate (Ce₂(CO₃)₃), which resists hydrolysis even in mildly basic environments due to carbonate’s hard-base affinity for Ce³⁺ .

Biological Activity

Cerium tribenzoate (Ce(C_6H_5COO)_3) is a cerium salt that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of Cerium Compounds

Cerium, a rare earth element, exhibits unique properties that enable it to participate in various biological processes. Cerium ions can exist in multiple oxidation states, primarily Ce(III) and Ce(IV), which play distinct roles in biological systems. The dual behavior of cerium as an antioxidant under physiological conditions and as a pro-oxidant in acidic environments contributes to its diverse biological effects .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Research indicates that cerium compounds, including cerium nitrate, exhibit broad-spectrum antibacterial activity, particularly against gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.

Table 1: Antimicrobial Efficacy of Cerium Compounds

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.1 - 0.4 mM |

| Escherichia coli | 0.5 mM |

| Staphylococcus aureus | 0.8 mM |

The above table summarizes the minimum inhibitory concentrations (MIC) required for cerium compounds to inhibit bacterial growth. Studies have shown that cerium salts can effectively reduce bacterial load in wound models, highlighting their potential use in clinical settings .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, which are crucial in managing conditions such as burns and chronic wounds. In vitro studies have demonstrated that cerium compounds can reduce the levels of inflammatory cytokines and damage-associated molecular patterns (DAMPs) in burn models.

Case Study: Cerium Nitrate in Burn Treatment

A study involving the application of cerium nitrate (a related compound) on burn wounds showed significant reductions in inflammatory responses and microbial colonization. The treatment resulted in a two-log reduction in bacterial counts by post-operative day seven . This suggests that cerium compounds may enhance wound healing by modulating inflammation and microbial presence.

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Activity : Ce(III) ions act as scavengers of reactive oxygen species (ROS), protecting cells from oxidative stress.

- Pro-oxidant Effects : Under low pH conditions, Ce(IV) can generate ROS, which may be leveraged to exert antibacterial effects against pathogens.

- Calcium Mimicry : Cerium ions can mimic calcium, influencing cellular signaling pathways involved in inflammation and healing processes .

Research Findings

Recent studies have focused on the synthesis and characterization of cerium-based nanoparticles (nanoceria), which have shown enhanced biological activity compared to their bulk counterparts. For instance, nanoceria synthesized via green methods exhibited superior antimicrobial properties due to their increased surface area and reactivity .

Table 2: Comparative Study on Nanoceria Synthesis Methods

| Synthesis Method | Antimicrobial Activity | Cytotoxicity Level |

|---|---|---|

| Chemical Synthesis | High | Moderate |

| Green Synthesis | Very High | Low |

The comparative analysis highlights the advantages of green synthesis methods in producing less toxic nanomaterials with enhanced antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for cerium tribenzoate to ensure phase purity, and how can experimental parameters be systematically validated?

- Methodological Answer : Utilize low-heating solid-state reactions or solvothermal methods, as demonstrated in analogous cerium-based compounds (e.g., ammonium cerium phosphate) . Monitor reaction parameters (temperature, molar ratios, solvent choice) using uniform experimental design (UED) to minimize variability. Phase purity can be validated via X-ray diffraction (XRD) and cross-referenced with Rietveld refinement . For reproducibility, document protocols using checklists to standardize procedures across research teams .

Q. Which characterization techniques are most effective for analyzing the structural and electronic properties of this compound?

- Methodological Answer :

- Structural Analysis : XRD for crystallinity, SEM/EDX for morphology and elemental mapping (e.g., as applied in Cu-Zn-Ce alloy studies) .

- Electronic Properties : X-ray photoelectron spectroscopy (XPS) to assess Ce³⁺/Ce⁴⁺ redox states, complemented by UV-Vis spectroscopy for bandgap determination.

- Thermal Stability : Thermogravimetric analysis (TGA) under inert or oxidative atmospheres .

Cross-validate data using multiple techniques to resolve contradictions (e.g., discrepancies in crystallinity vs. surface composition) .

Q. How can this compound’s catalytic activity be evaluated in esterification or oxidation reactions, and what controls are essential?

- Methodological Answer : Design kinetic studies with controls for temperature, catalyst loading, and substrate ratios. Use gas chromatography (GC) or HPLC to quantify reaction yields. Reference methodologies from cerium phosphate catalysis studies, where uniform experimental design and data mining were employed to optimize acetic acid conversion . Include blank experiments (no catalyst) and comparative trials with established catalysts (e.g., CeO₂) to benchmark performance .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic structure?

- Methodological Answer :

- Computational Models : Employ density functional theory (DFT) with Hubbard-U corrections to account for Ce’s strong electron correlations, as seen in CeB₆ studies .

- Experimental Validation : Compare DFT-predicted band structures with angle-resolved photoemission spectroscopy (ARPES) or ESR data. Document discrepancies in error analysis tables and refine models iteratively .

- Collaborative Workflows : Integrate computational and experimental teams to align hypotheses with empirical observations, leveraging frameworks like FINER (Feasible, Novel, Ethical, Relevant) to prioritize research directions .

Q. How can researchers design experiments to probe the mechanistic role of this compound in heterogeneous catalysis?

- Methodological Answer :

- In Situ/Operando Techniques : Use FTIR or XAFS under reaction conditions to track active sites and intermediate species.

- Isotopic Labeling : Introduce ¹⁸O or deuterated substrates to elucidate reaction pathways.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with isotopically substituted reactants to identify rate-determining steps .

Tabulate mechanistic hypotheses and corresponding experimental validations to streamline peer review .

Q. What statistical methods are appropriate for analyzing conflicting data in this compound’s adsorption capacity studies?

- Methodological Answer :

- Data Normalization : Account for surface area differences using BET isotherm data.

- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers or hidden variables (e.g., moisture content, synthesis batch variations).

- Error Propagation Models : Quantify uncertainties in adsorption measurements using Monte Carlo simulations .

Publish raw datasets and analysis scripts to enable reproducibility .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.